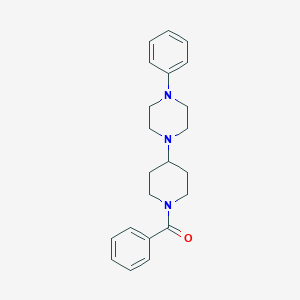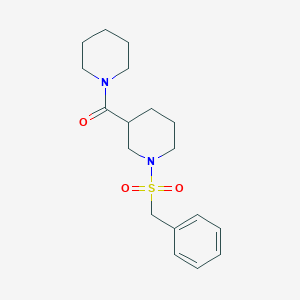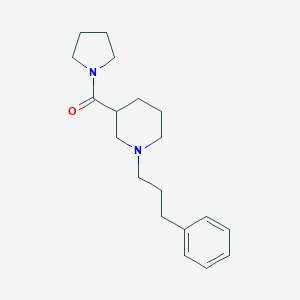![molecular formula C20H25N3O2 B247417 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine (FPPP) is a chemical compound that has been widely studied for its potential pharmacological properties. FPPP is a piperazine derivative that has been shown to have a variety of effects on the central nervous system.
作用機序
The mechanism of action of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is a brain region involved in the regulation of movement and reward. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to increase serotonin release in the prefrontal cortex, which is a brain region involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is consistent with its potential use as a research tool in the field of neuroscience. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine as a research tool is its high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. This makes it a useful tool for studying the role of dopamine in these processes. One limitation of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine. One area of interest is the potential therapeutic use of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine in the treatment of neurological and psychiatric disorders. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia. Another area of interest is the development of new 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine derivatives with improved pharmacological properties. These derivatives may have increased selectivity for specific receptors or decreased toxicity. Overall, 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is a promising compound for further research in the field of neuroscience.
合成法
The synthesis of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine product can be purified using standard chromatographic techniques.
科学的研究の応用
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
特性
製品名 |
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC名 |
furan-2-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O2/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
InChIキー |
SWJPXUHCJSLGLT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
溶解性 |
43.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B247335.png)

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)


![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)